Cas no 68398-08-3 (N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride)

68398-08-3 structure
Product name:N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride
N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- F 1697
- Benzeneethanamine, N-((4-fluorophenyl)methyl)-alpha-methyl-, hydrochloride
- N-[(4-Fluorophenyl)methyl]-1-phenylpropan-2-amine--hydrogen chloride (1/1)
- (+)-N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride
- Phenethylamine, N-(p-fluorobenzyl)-alpha-methyl-, hydrochloride (+)-
- DTXSID60933325
- Phenethylamine, N-(p-fluorobenzyl)-alpha-methyl-, hydrochloride
- N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride
- 68398-08-3
- 14817-93-7
-
- Inchi: InChI=1S/C16H18FN.ClH/c1-13(11-14-5-3-2-4-6-14)18-12-15-7-9-16(17)10-8-15;/h2-10,13,18H,11-12H2,1H3;1H
- InChI Key: SUDCQJYEQZQTSN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 279.1190055Da
- Monoisotopic Mass: 279.1190055Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 217
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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